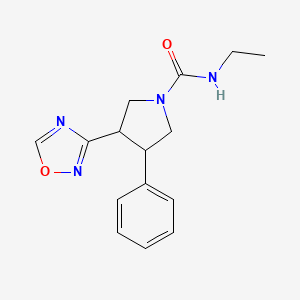

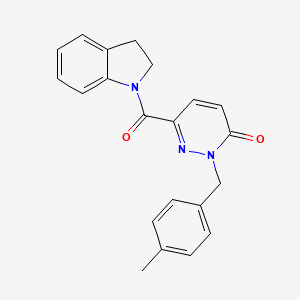

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives. This method showcases the versatility of the compound's synthesis, allowing for a wide range of biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been detailed, highlighting the twisted planes between the acetamide and thiadiazole units and the syn-orientation of the thiadiazole S atom with the acetamide O atom due to a hypervalent S⋯O interaction. This structural feature is crucial for the compound's biological activity (Ismailova et al., 2014).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including those with electrophilic reagents in the presence of sodium hydride, to give N-substituted derivatives. These reactions are essential for modifying the compound's chemical structure and biological activity, as demonstrated by its synthesis involving different N-aralkyl/aryl substituted 2-bromoacetamides (Khalid et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure. For instance, the orientation of the phenyl ring with respect to the thiazole ring affects the crystalline structure, which in turn influences the compound's solubility and stability (Saravanan et al., 2016).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity and interactions with biological targets, are crucial for its potential therapeutic applications. Its ability to act against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes indicates its potential for developing treatments for various diseases (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A significant portion of the research around 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide involves its synthesis and spectral analysis. Khalid et al. (2016) and others have developed methods for synthesizing N-substituted derivatives of similar compounds, focusing on the biological activities these compounds may exhibit. These processes often involve the reaction of benzenesulfonyl chloride with various nucleophiles, followed by further reactions to introduce the thiazolyl acetamide group. The structural elucidation of these compounds is typically achieved through spectral data including 1H-NMR, IR, and mass spectroscopy, providing a comprehensive understanding of their chemical characteristics (Khalid et al., 2016).

Antibacterial and Enzyme Inhibition Studies

Several studies have explored the antibacterial properties and enzyme inhibition capabilities of these compounds. For instance, compounds synthesized in the manner described above have shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents (Khalid et al., 2016). Additionally, some derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in diseases where enzyme regulation is beneficial (Khalid et al., 2014).

Anticancer Activity

Research has also been conducted on the anticancer properties of these compounds. Al-Said et al. (2011) investigated novel derivatives for their in-vitro anticancer activity against human breast cancer cell lines, with some compounds showing better activity than Doxorubicin, a commonly used chemotherapeutic agent. This highlights the potential of these compounds in cancer treatment, offering a promising area for further research (Al-Said et al., 2011).

Anticonvulsant Effects

Additionally, compounds containing the sulfonamide moiety, similar to this compound, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have demonstrated protection against picrotoxin-induced convulsions, indicating potential use as anticonvulsant agents. This area of research could lead to the development of new therapeutic options for epilepsy and other seizure disorders (Farag et al., 2012).

Eigenschaften

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-11-23-16)12-13-6-4-5-10-19(13)24(21,22)14-7-2-1-3-8-14/h1-3,7-9,11,13H,4-6,10,12H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSAUXYCOFLMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)